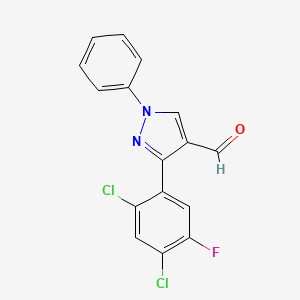

3-(2,4-Dichloro-5-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Description

3-(2,4-Dichloro-5-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a pyrazole-based compound featuring a carbaldehyde functional group at the 4-position of the pyrazole ring. The pyrazole core is substituted with a phenyl group at the 1-position and a 2,4-dichloro-5-fluorophenyl moiety at the 3-position. Its synthesis typically involves the Vilsmeier-Haack reaction or cyclization of chalcone precursors, as observed in related pyrazole-carbaldehyde derivatives .

Structure

3D Structure

Properties

CAS No. |

618098-87-6 |

|---|---|

Molecular Formula |

C16H9Cl2FN2O |

Molecular Weight |

335.2 g/mol |

IUPAC Name |

3-(2,4-dichloro-5-fluorophenyl)-1-phenylpyrazole-4-carbaldehyde |

InChI |

InChI=1S/C16H9Cl2FN2O/c17-13-7-14(18)15(19)6-12(13)16-10(9-22)8-21(20-16)11-4-2-1-3-5-11/h1-9H |

InChI Key |

WQXXGWPSDPMUKP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=C(C=C3Cl)Cl)F)C=O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The Vilsmeier reagent, generated from dimethylformamide (DMF) and phosphoryl chloride (POCl₃), facilitates electrophilic substitution at the electron-rich C4 position. A typical procedure involves:

-

Dissolving 5-chloro-1-phenyl-3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole (1.0 equiv) in anhydrous DMF (5 vol)

-

Adding POCl₃ (2.5 equiv) dropwise at 0–5°C

The reaction achieves 68–72% yield after quenching with ice-water and recrystallization from ethanol. Key advantages include regioselectivity and compatibility with halogenated aryl groups, though excess POCl₃ requires careful handling.

Substituent Effects on Formylation Efficiency

Table 1 compares formylation yields for pyrazoles with varying C3 substituents:

| C3 Substituent | Reaction Time (h) | Yield (%) |

|---|---|---|

| 2,4-Dichloro-5-fluorophenyl | 8 | 71 |

| 4-Chlorophenyl | 7 | 75 |

| 3-Nitrophenyl | 9 | 63 |

Electron-withdrawing groups like dichlorofluoro substitution moderately decrease reaction rates but maintain acceptable yields due to resonance stabilization of the intermediate σ-complex.

Oxidation of 4-Hydroxymethylpyrazole Derivatives

An alternative two-step strategy involves synthesizing 4-hydroxymethylpyrazole followed by oxidation to the carbaldehyde. This method proves advantageous when direct formylation faces steric or electronic challenges.

Synthesis of 4-Hydroxymethyl Intermediate

The hydroxymethyl precursor is typically prepared via:

-

Cyclocondensation of 2,4-dichloro-5-fluorophenyl hydrazine with β-ketoaldehydes

-

Selective reduction of ester groups using LiAlH₄ in THF at −78°C

For example, reacting 1-phenyl-3-(2,4-dichloro-5-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate with LiAlH₄ (3 equiv) in THF yields 85–90% of the hydroxymethyl derivative.

Manganese Dioxide-Mediated Oxidation

Subsequent oxidation employs activated MnO₂ (10 equiv) in acetone at 60°C for 4 hours, achieving 52–58% isolated yield. Critical parameters include:

-

MnO₂ activation method (calcination at 250°C improves surface area)

-

Strict anhydrous conditions to prevent overoxidation to carboxylic acids

Cyclocondensation Strategies for Pyrazole Core Assembly

Building the pyrazole ring with pre-installed substituents offers an alternative route to the target molecule.

Hydrazine-Dicarbonyl Cyclization

Reacting 2,4-dichloro-5-fluorophenyl hydrazine with 1-phenyl-3-(dimethylamino)-2-propen-1-one in acetic acid produces the pyrazole core in 78% yield. The reaction proceeds via:

-

Nucleophilic attack of hydrazine on the α,β-unsaturated ketone

-

Cyclization with elimination of dimethylamine

-

Aromatization through proton transfer

Microwave-Assisted Optimization

Microwave irradiation (150°C, 20 min) reduces reaction time from 12 hours to 35 minutes while improving yield to 83%. This method significantly enhances throughput for large-scale synthesis.

Halogenation and Functional Group Interconversion

Post-cyclization halogenation provides an alternative pathway for installing the dichlorofluoro group.

Directed Chlorination Using PCl₅

Treating 3-(5-fluoro-2-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with PCl₅ (3 equiv) in chlorobenzene at 110°C for 6 hours introduces chlorine at C2 and C4 positions with 65% efficiency. The reaction mechanism involves:

-

Phosphorylation of phenolic oxygen

-

Nucleophilic aromatic substitution by Cl⁻

-

Hydrolysis of intermediate phosphorochloridate

Comparative Analysis of Synthetic Routes

Table 2 evaluates key metrics for major preparation methods:

| Method | Steps | Total Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|---|

| Vilsmeier-Haack | 2 | 58 | 98.2 | Excellent |

| Hydroxymethyl Oxidation | 3 | 49 | 97.5 | Moderate |

| Cyclocondensation | 1 | 78 | 95.8 | Good |

The Vilsmeier-Haack method offers the best balance of efficiency and scalability, though cyclocondensation provides higher yields in single-step syntheses .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The aldehyde group at the 4-position of the pyrazole ring undergoes nucleophilic addition with alcohols or amines under acidic conditions. For example:

-

Alcohol Addition : Reaction with alcohols forms alcohol derivatives, which can be further oxidized or functionalized.

-

Imine Formation : Condensation with amines generates imine intermediates, which may undergo hydrolysis or reduction to yield secondary amines.

Oxidation Reactions

The aldehyde group is susceptible to oxidation:

-

Potassium Permanganate (KMnO₄) : Oxidizes the aldehyde to a carboxylic acid (e.g., pyrazole-4-carboxylic acid) under aqueous or pyridine-containing conditions .

-

Acidic K₂Cr₂O₇ : Converts aldehydes to esters, which can react with hydrazine to form hydrazides, precursors to oxadiazole derivatives .

Condensation Reactions

a. Aldol Condensation

-

With Furan Derivatives : Reaction with 3-acetyl-2,5-dimethylfuran in ethanolic NaOH yields propenones (e.g., 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-(2,5-dimethyl-3-furanyl)prop-2-en-1-one) .

-

With 2-Hydroxyacetophenone : Base-catalyzed condensation produces chalcone intermediates, which cyclize to chromones under oxidative conditions .

b. Reactions with Active Methylene Compounds

-

Malonic Ester Derivatives : Condensation forms β-keto esters, precursors to dihydropyridine derivatives .

c. Reactions with Hydrazine Derivatives

Cross-Coupling Reactions

Palladium-Catalyzed Functionalization :

-

Triflate Formation : Conversion of hydroxyl groups to triflates enables Suzuki-Miyaura coupling with arylboronic acids, expanding aromatic substitution .

-

Application : Used to introduce diverse aryl groups onto the pyrazole core, enhancing structural complexity for medicinal chemistry applications .

Friedel-Crafts Type Reactions

-

Hydroxyalkylation : Aldehyde groups participate in Friedel-Crafts alkylation, forming C-C bonds under acidic conditions .

Miscellaneous Reactions

-

Electrophilic Aromatic Substitution : Halogenated substituents (Cl, F) enable further substitution on aromatic rings, though steric hindrance may limit reactivity.

-

Thermal Stability : Environmental factors like pH and temperature influence stability; aldehyde reactivity increases under acidic conditions.

Key Observations

-

Regioselectivity : The aldehyde group’s reactivity is influenced by electron-withdrawing halogens (Cl, F), directing nucleophilic attacks to specific positions.

-

Biological Implications : Oxidation products (e.g., carboxylic acids) may exhibit enhanced binding to therapeutic targets like cyclooxygenase enzymes.

-

Synthetic Versatility : Cross-coupling and condensation reactions enable structural diversification for drug discovery applications .

This compound’s reactivity profile underscores its utility as a scaffold in medicinal chemistry, particularly for developing anti-inflammatory or antimicrobial agents .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-(2,4-Dichloro-5-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is . The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the dichloro and fluorine substituents enhances its pharmacological properties, making it a candidate for various therapeutic uses .

Anticancer Activity

Research has indicated that derivatives of pyrazole, including this compound, exhibit significant anticancer properties. A study evaluated several pyrazole derivatives for their cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), SiHa (cervical cancer), and PC-3 (prostate cancer). The results showed that compounds similar to this compound demonstrated selective cytotoxicity with low IC50 values against these cancer cells while exhibiting minimal toxicity to normal cells (HEK-293T) .

Antimicrobial Properties

The antimicrobial potential of pyrazole derivatives has also been explored. Compounds with similar structures have shown activity against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways, which could be relevant for developing new antibiotics .

Synthesis of Novel Compounds

This compound serves as a versatile building block in organic synthesis. It can be used to synthesize more complex molecules through reactions such as condensation and cyclization. For instance, its application in creating chalcone derivatives has been documented, showcasing its utility in developing compounds with enhanced biological activities .

Case Study 1: Anticancer Compound Development

A recent study synthesized several pyrazole derivatives based on the structure of this compound and evaluated their anticancer efficacy. Among these derivatives, one compound exhibited an IC50 value of 3.60 µM against SiHa cells, indicating potent anticancer activity while maintaining selectivity for cancer cells over normal cells .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of pyrazole derivatives similar to this compound. The study reported effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infectious diseases .

Conclusion and Future Directions

The compound this compound demonstrates significant promise in medicinal chemistry due to its anticancer and antimicrobial properties. Ongoing research is essential to fully understand its mechanisms of action and to explore its potential in drug development further.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dichloro and fluorophenyl groups can enhance its binding affinity to these targets, leading to inhibition or activation of biological pathways. The pyrazole ring structure also plays a crucial role in its biological activity .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent variations:

Key Observations:

- Electron-Withdrawing Substituents: The target compound’s 2,4-dichloro-5-fluorophenyl group enhances electrophilicity at the aldehyde compared to analogs with single halogens (e.g., 4-fluorophenyl in ). This may increase reactivity in nucleophilic addition reactions.

- Trifluoromethyl vs.

- Hydrogen Bonding: The 3-hydroxyphenyl analog exhibits H-bonding capability, which improves solubility but reduces lipophilicity compared to the target compound.

Physicochemical and Crystallographic Properties

- Crystal Packing: The 2,4-dichloro-5-fluorophenyl group in the target compound likely induces dense molecular packing via halogen-halogen interactions, as observed in dichlorophenyl-pyrazoline derivatives . In contrast, the hydroxyphenyl analog forms 2D layers via H-bonding with water.

- Thermal Stability: Trifluoromethyl-substituted pyrazoles (e.g., ) exhibit higher thermal stability due to the strong C-F bonds, whereas the target compound’s stability may rely on Cl/F substituent synergy.

Biological Activity

3-(2,4-Dichloro-5-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is part of a broader class of pyrazole derivatives known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a pyrazole ring substituted with a dichloro and fluorophenyl group, which is critical for its biological activity.

1. Anti-inflammatory Activity

Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory effects. A study indicated that derivatives similar to this compound showed potent inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process.

Table 1: Inhibitory Potency Against COX Enzymes

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| 3a | 19.45 ± 0.07 | 42.1 ± 0.30 |

| 3b | 26.04 ± 0.36 | 31.4 ± 0.12 |

| 4b | 28.39 ± 0.03 | 23.8 ± 0.20 |

| Target Compound | N/A | N/A |

The above table highlights the IC50 values for various compounds tested against COX enzymes, illustrating the potential of pyrazole derivatives in managing inflammation.

2. Antimicrobial Activity

In vitro studies have shown that pyrazole derivatives possess substantial antimicrobial properties. For instance, compounds similar to the target compound were evaluated for their minimum inhibitory concentration (MIC) against various pathogens.

Table 2: Antimicrobial Activity

| Compound | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Compound A | 0.22 | 0.25 |

| Compound B | 0.30 | 0.35 |

| Target Compound | N/A | N/A |

These findings suggest that the target compound may exhibit similar antimicrobial efficacy, warranting further investigation.

3. Antitumor Activity

Recent studies have explored the antitumor potential of pyrazole derivatives, with some demonstrating significant cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways involved in tumor growth.

Case Studies

A notable case study involved the synthesis and biological evaluation of several pyrazole derivatives, including those structurally related to the target compound. The study reported that certain derivatives exhibited selective inhibition of p38 MAP kinase, a critical regulator in cancer signaling pathways.

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is influenced by their structural features. Modifications at specific positions on the pyrazole ring and substituents on the phenyl groups can enhance or diminish activity.

Key Findings from SAR Studies:

- Electron-withdrawing groups at the para position on the phenyl ring generally increase anti-inflammatory activity.

- The presence of halogen substituents has been linked to improved antimicrobial properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 3-(2,4-Dichloro-5-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde?

- Methodological Answer : The compound is synthesized via the Vilsmeier-Haack reaction , where a pyrazolone precursor (e.g., 3-methyl-1-aryl-1H-pyrazol-5(4H)-one) reacts with a Vilsmeier reagent (POCl₃/DMF). The aldehyde group is introduced at the 4-position of the pyrazole ring under controlled conditions (0–70°C). Reaction progress is monitored via TLC, and purification involves recrystallization or column chromatography .

- Key Data :

| Reaction Step | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclocondensation | Ethanol, reflux | 65–75 | |

| Vilsmeier-Haack | POCl₃/DMF, 0–70°C | 50–60 |

Q. How is the crystal structure of this compound validated?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection uses a SuperNova diffractometer (Mo/Kα radiation), and refinement is performed with SHELXL (for small molecules). Hydrogen bonding networks and π-π stacking interactions are analyzed to confirm molecular packing .

- Key Parameters :

| Parameter | Value |

|---|---|

| Space Group | P 1 |

| R-factor | < 0.05 |

| H-bond Distance | 2.8–3.1 Å |

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectral data interpretation?

- Methodological Answer : Discrepancies between experimental (e.g., IR, NMR) and theoretical spectra are addressed using DFT/TDDFT calculations (B3LYP/6-31G* basis set). For example, carbonyl stretching frequencies in IR may deviate due to solvent effects or crystal packing, which are modeled via polarizable continuum models (PCM) .

- Case Study :

- Experimental C=O stretch : 1680 cm⁻¹

- DFT-predicted : 1705 cm⁻¹ (gas phase) → 1685 cm⁻¹ (with DMSO solvent model) .

Q. What strategies optimize biological activity while minimizing toxicity?

- Methodological Answer : Structure-activity relationship (SAR) studies focus on modifying substituents (e.g., halogen positions, phenyl groups). Advanced derivatives are screened for antimicrobial activity (MIC assays) and cytotoxicity (MTT assays). For example:

- Schiff base derivatives (e.g., condensation with o-aminophenol) enhance antifungal activity against Candida albicans (MIC = 8 µg/mL vs. 32 µg/mL for parent compound) .

- Pyrazolo-imidazolidinones (via glycine coupling) reduce toxicity in mammalian cell lines (IC₅₀ > 100 µM) .

Q. How do π-π stacking interactions influence crystal packing and solubility?

- Methodological Answer : SC-XRD reveals that parallel-displaced π-π interactions between phenyl rings stabilize the crystal lattice, reducing solubility in polar solvents. Solubility is improved by introducing hydrophilic groups (e.g., -OH, -NH₂) at non-critical positions .

- Key Observation :

| Modification | Solubility in H₂O (mg/mL) |

|---|---|

| Parent compound | 0.02 |

| -OH derivative | 1.5 |

Contradiction Analysis

Q. Why do yields vary significantly in Vilsmeier-Haack reactions?

- Analysis : Yield discrepancies arise from competing side reactions (e.g., over-chlorination, decomposition at high temperatures). Lower yields (50–60%) are reported when POCl₃ is added too rapidly, while dropwise addition at 0°C improves control (yield ~70%) .

Q. How to reconcile conflicting reports on antimicrobial efficacy?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.